

# 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine CAS number

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## Compound of Interest

Compound Name: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B1587320

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An In-Depth Technical Guide to **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a reactive chlorine atom, a strong electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications, and essential safety information. The Chemical Abstracts Service (CAS) number for this compound is 99368-67-9.<sup>[1][2][3]</sup>

## Physicochemical and Structural Properties

The structural and physical properties of **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** are fundamental to its reactivity and application. These are summarized below.

Property	Value	Source(s)
CAS Number	99368-67-9	[1][2][4]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][5]
Molecular Weight	226.54 g/mol	[4][5]
IUPAC Name	2-chloro-5-nitro-3-(trifluoromethyl)pyridine	[1]
Physical Form	Solid	[2]
InChI Key	OPEZLLCPUDLUFV-UHFFFAOYSA-N	[1][2]

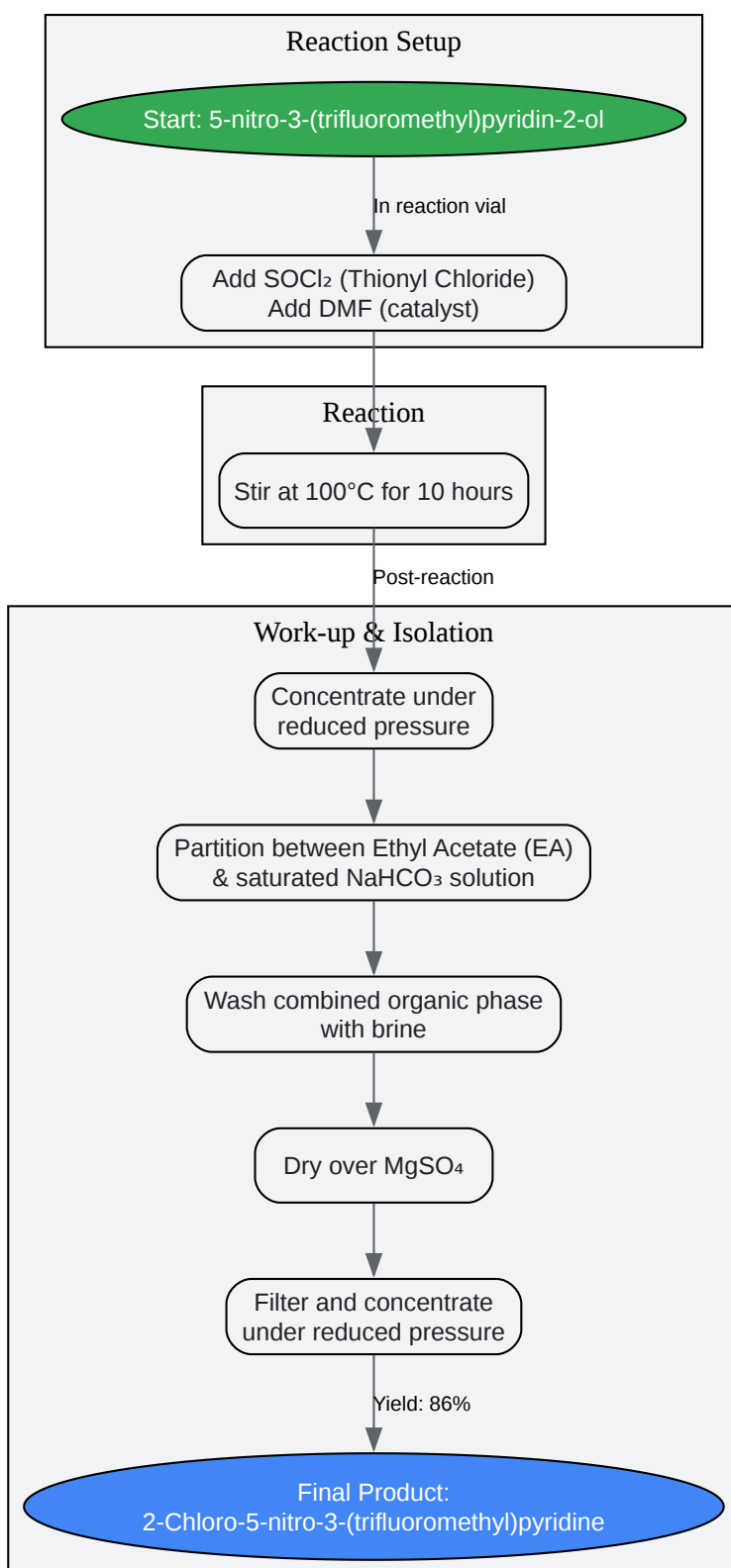
## Synthesis Protocol: From Hydroxypyridine to Chloropyridine

A common and efficient method for the synthesis of **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** involves the chlorination of its corresponding pyridin-2-ol precursor. [4][5] This transformation is a cornerstone reaction in pyridine chemistry, leveraging a potent chlorinating agent to replace the hydroxyl group.

### Expertise & Rationale: The "Why" Behind the Method

The choice of thionyl chloride (SOCl<sub>2</sub>) as the chlorinating agent is deliberate. It is highly effective for converting hydroxyl groups to chlorine atoms, and the byproducts of the reaction, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gases, which simplifies purification by allowing them to be easily removed from the reaction mixture. N,N-dimethylformamide (DMF) is used in catalytic amounts. It reacts with thionyl chloride to form the Vilsmeier reagent ([Me<sub>2</sub>N=CHCl]Cl), which is a more powerful and soluble chlorinating agent than thionyl chloride itself, thus accelerating the reaction. The reaction is heated to 100°C to overcome the activation energy barrier for the substitution on the electron-deficient pyridine ring.

### Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine**.

## Step-by-Step Methodology

- **Reagent Addition:** To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride ( $\text{SOCl}_2$ , 18.45 mL, 253 mmol) dropwise.<sup>[4][5]</sup>
- **Catalyst Addition:** Subsequently, add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.<sup>[4][5]</sup>
- **Reaction:** Stir the reaction mixture at 100°C for 10 hours.<sup>[4][5]</sup> Monitor the reaction progress using thin-layer chromatography (TLC).
- **Solvent Removal:** Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.<sup>[4][5]</sup>
- **Extraction:** Partition the residue between ethyl acetate (EA) and a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution.<sup>[5]</sup> The  $\text{NaHCO}_3$  solution neutralizes any remaining acidic components.
- **Washing and Drying:** Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).<sup>[4][5]</sup>
- **Isolation:** Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product, **2-chloro-5-nitro-3-(trifluoromethyl)pyridine** (2.46 g, 86% yield), which can often be used in the next step without further purification.<sup>[4][5]</sup>

## Characterization Data

- **TLC:** Petroleum ether/ethyl acetate (PE/EA = 5:1),  $R_f$  = 0.6.<sup>[4][5]</sup>
- **$^1\text{H}$  NMR** (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  9.23-9.59 (m, 1H), 8.79 (d,  $J$ =2.4 Hz, 1H).<sup>[4][5]</sup>

## Reactivity and Role in Synthesis

The chemical reactivity of **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** is dictated by the interplay of its substituents. The pyridine nitrogen, the nitro group, and the trifluoromethyl group are all strongly electron-withdrawing, making the pyridine ring electron-deficient. This electronic nature has two major consequences:

- **Activation of the Chlorine Atom:** The electron deficiency significantly activates the chlorine atom at the C2 position towards nucleophilic aromatic substitution (S<sub>N</sub>Ar). This makes the compound an excellent substrate for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at this position.
- **Directing Further Substitutions:** The existing substituents direct the regioselectivity of any further reactions on the pyridine ring.

The trifluoromethyl (-CF<sub>3</sub>) group is particularly important in drug design. It is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the pK<sub>a</sub> of nearby functional groups, thereby improving the pharmacokinetic profile of a drug candidate.<sup>[6]</sup>

## Diagram of Electronic Effects

Caption: Electronic influences of substituents on the pyridine ring.

## Applications in Pharmaceutical and Agrochemical Development

Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates for developing active ingredients in both pharmaceuticals and agrochemicals.<sup>[7][8]</sup> The unique properties imparted by the TFMP moiety make these compounds highly sought after in medicinal chemistry.<sup>[6]</sup> **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** serves as a foundational building block for creating more complex Active Pharmaceutical Ingredients (APIs).<sup>[6]</sup> Its activated chlorine atom allows for the straightforward introduction of various functional groups, facilitating the construction of diverse chemical libraries for drug screening and the efficient synthesis of targeted therapeutic agents.<sup>[6]</sup>

While specific drugs derived directly from this molecule are proprietary, its structural motifs are found in compounds targeting a range of medical conditions. Similarly, in agrochemistry, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are precursors to potent fungicides and other crop-protection products.<sup>[7][9][10]</sup>

## Safety, Handling, and Storage

Proper handling of **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** is critical due to its hazardous nature.

## GHS Hazard Information

Hazard Class	Statement	Signal Word
Acute Toxicity, Oral	H301: Toxic if swallowed	Danger
Skin Corrosion/Irritation	H315: Causes skin irritation	Danger
Serious Eye Damage	H318: Causes serious eye damage	Danger
STOT, Single Exposure	H335: May cause respiratory irritation	Danger

(Data sourced from representative safety information)[[1](#)]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[[11](#)]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[[12](#)]
  - Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin exposure.[[11](#)][[12](#)]
  - Respiratory Protection: If dust or aerosols may be generated, use an approved respirator. [[12](#)]
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[[11](#)][[13](#)]

## First Aid Measures

- Inhalation: Remove the victim to fresh air. If symptoms persist, seek medical attention.[[11](#)]

- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11][12]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
- Ingestion: Wash out the mouth with water. Seek immediate medical attention.[11]

## Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
- Keep away from heat, sparks, and open flames.[12]
- Store locked up.[12]

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